![molecular formula C14H12ClN5OS B2756939 2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide CAS No. 893922-56-0](/img/structure/B2756939.png)
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide
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Overview
Description
The compound “2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known for their biological and pharmacological activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves the use of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds . The thioglycoside derivatives were also used in the synthesis . The reaction mixture was heated at reflux for several hours .Scientific Research Applications
Design and Synthesis: A series of small molecules were designed, featuring the privileged pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine scaffolds. Thioglycoside derivatives were also included .
Cytotoxic Activity: Most of the prepared compounds exhibited superior cytotoxic activities against cancer cell lines. Notably, they showed significant inhibition of MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. Moderate activity was observed against HepG-2 (liver cancer) cells .
Enzymatic Inhibition: The most potent anti-proliferative compounds demonstrated inhibitory activity against CDK2/cyclin A2. Compound 14, in particular, displayed dual activity against cancer cells and CDK2 .
Cell Cycle Alteration and Apoptosis: Compound 14 induced significant alterations in cell cycle progression and apoptosis within HCT cells .
Molecular Docking: Molecular docking simulations confirmed that the designed compounds fit well into the CDK2 active site, forming essential hydrogen bonds with Leu83 .
ADMET Studies: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicated suitable pharmacokinetic properties for these compounds, supporting their potential as antitumor agents .
Antiproliferative Effects
Other studies have explored related compounds with similar scaffolds. For instance:
- Thiazolo[4,5-d]pyrimidine Derivatives : Compounds containing the thiazolo[4,5-d]pyrimidine scaffold exhibited antiproliferative effects against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and renal cancer .
Other Applications
While the primary focus has been on cancer treatment, further research may uncover additional applications for this compound, such as kinase inhibition beyond CDK2 or other biological activities.
Mechanism of Action
Target of Action
Similar compounds with pyrimidine scaffolds have been known to target various enzymes and receptors . For instance, pyrido[2,3-d]pyrimidine derivatives have been reported to target dihydrofolate reductase (DHFR), some kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase .
Pharmacokinetics
Similar compounds with pyridopyrimidine moieties have been reported to have good lipophilicity, which allows them to diffuse easily into cells .
Result of Action
Similar compounds have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5OS/c1-16-12(21)7-22-14-11-6-19-20(13(11)17-8-18-14)10-4-2-3-9(15)5-10/h2-6,8H,7H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTHZJPSYBRXAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=NC2=C1C=NN2C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide |
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